5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole
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Overview
Description
5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethylbenzimidazole with tetrahydrofuran derivatives in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction typically results in the formation of more saturated compounds .
Scientific Research Applications
5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism by which 5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyltetrahydrofuran: A related compound with similar structural features but different functional groups.
Tetrahydrofuran: A simpler analog without the benzimidazole core.
2,5-Dimethylfuran: Another related compound with a furan ring instead of tetrahydrofuran.
Uniqueness
5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole is unique due to the combination of the benzimidazole core and the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural characteristics .
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
5,6-dimethyl-2-(oxolan-3-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H16N2O/c1-8-5-11-12(6-9(8)2)15-13(14-11)10-3-4-16-7-10/h5-6,10H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
QODKLKBCLDXIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3CCOC3 |
Origin of Product |
United States |
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